molecular formula C23H21N5O5 B2921128 6-[(3-chlorobenzoyl)amino]-N-(1-phenylethyl)chromane-3-carboxamide CAS No. 951594-92-6

6-[(3-chlorobenzoyl)amino]-N-(1-phenylethyl)chromane-3-carboxamide

Cat. No. B2921128
CAS RN: 951594-92-6
M. Wt: 447.451
InChI Key: XODWMCLJPIUXKF-UHFFFAOYSA-N
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Description

The compound is a derivative of chromone . Chromone derivatives are known to possess a spectrum of biological activities and have been recognized as a privileged structure for new drug invention and development . The type, number, and position of substituents connected to the chromone core play a vital role in determining pharmacological activities .


Synthesis Analysis

While specific synthesis methods for this compound were not found, chromone derivatives are often synthesized using various natural and synthetic pharmacophores . Protodeboronation of pinacol boronic esters is one method that has been reported for the synthesis of related compounds .

Scientific Research Applications

Anticancer Research

Chromone derivatives, such as the compound , have shown promise in anticancer research. The chromone core structure is known to interact with various cellular targets, potentially inhibiting cancer cell growth. Modifications to the chromone scaffold, like the addition of a 3-chlorobenzoyl group, can enhance these properties .

Anti-Diabetic Activity

Compounds with a chromane-carboxamide structure have been explored for their potential anti-diabetic effects. They may act on biological pathways relevant to insulin release or glucose metabolism, offering a new avenue for diabetes treatment research .

Antimicrobial Applications

The structural complexity of the compound allows for interactions with bacterial enzymes or proteins, contributing to its antimicrobial properties. This makes it a candidate for the development of new antibiotics or antiseptics .

Anti-Inflammatory and Antioxidant Properties

Research into chromone derivatives has indicated that they can exhibit significant anti-inflammatory and antioxidant activities. These properties are crucial in the treatment of chronic diseases and in preventing oxidative stress-related cellular damage .

Neuroprotective Potential

The compound’s ability to cross the blood-brain barrier and interact with neural receptors or enzymes suggests its potential use in neuroprotective strategies, possibly offering therapeutic benefits for neurodegenerative conditions .

Antiviral Research

Given the current global focus on antiviral treatments, the compound’s structure, which allows for the creation of multiple analogs, could be key in synthesizing new agents against various viral infections .

Drug Development and Synthesis

The compound’s versatile structure serves as a scaffold for synthesizing a wide range of pharmacologically active molecules. It can be used to create drugs with improved efficacy and reduced toxicity .

properties

IUPAC Name

methyl 4-[[2-(6-benzyl-2-methyl-5,7-dioxopyrazolo[4,3-d]pyrimidin-4-yl)acetyl]amino]benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H21N5O5/c1-26-13-18-20(25-26)21(30)28(12-15-6-4-3-5-7-15)23(32)27(18)14-19(29)24-17-10-8-16(9-11-17)22(31)33-2/h3-11,13H,12,14H2,1-2H3,(H,24,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XODWMCLJPIUXKF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=C2C(=N1)C(=O)N(C(=O)N2CC(=O)NC3=CC=C(C=C3)C(=O)OC)CC4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H21N5O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

447.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

6-[(3-chlorobenzoyl)amino]-N-(1-phenylethyl)chromane-3-carboxamide

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